molecular formula C23H26ClN5O5 B1589787 Doxazosin hydrochloride CAS No. 70918-01-3

Doxazosin hydrochloride

Katalognummer B1589787
CAS-Nummer: 70918-01-3
Molekulargewicht: 487.9 g/mol
InChI-Schlüssel: AQAZIYFEPYHLHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxazosin hydrochloride is a quinazoline-based drug used to treat high blood pressure, benign prostatic hyperplasia, and other cardiovascular conditions. It is a selective alpha-1 receptor antagonist, meaning it blocks the action of the hormone epinephrine, which can cause blood vessels to constrict. Doxazosin hydrochloride has been used for many years and is available in both tablet and capsule forms.

Wissenschaftliche Forschungsanwendungen

  • Effects on Blood Pressure and Serum Lipids : Doxazosin has shown efficacy in treating hypertension, characterized by its ability to reduce both standing and supine blood pressures. Notably, it also exerts a favorable influence on serum lipid profiles, potentially contributing to cardiovascular health. For instance, one study reported that doxazosin produced potentially favorable changes in concentrations of serum lipid fractions such as total triglycerides, total cholesterol, high-density lipoprotein (HDL) cholesterol, and the HDL/total cholesterol ratio compared with hydrochlorothiazide (HCTZ), a commonly used antihypertensive drug (Trost et al., 1987).

  • Comparison with Other Antihypertensives : Clinical trials comparing doxazosin with other antihypertensive agents such as HCTZ have shown that it offers similar antihypertensive efficacy but with additional benefits on serum lipid profile and fewer biochemical aberrations (Hjortdahl et al., 2009).

  • Effect on Left Ventricular Hypertrophy : Long-term antihypertensive treatment with doxazosin has been associated with a reduction in left ventricular hypertrophy, a condition often found in hypertensive patients. This indicates its potential role in mitigating some of the secondary risks associated with hypertension (Agabiti-Rosei et al., 1992).

  • Insulin Sensitivity in Hypertensive Diabetic Patients : In hypertensive, non-insulin dependent diabetic patients, doxazosin treatment improved insulin sensitivity, indicating its beneficial role in managing hypertension in diabetic patients (Huupponen et al., 2005).

  • Pharmacodynamics and Pharmacokinetics : The pharmacodynamic and pharmacokinetic assessment of doxazosin in normotensive subjects revealed that it is a relatively selective postsynaptic alpha-adrenoceptor antagonist with a mean elimination half-life conducive to once-daily dosing (Elliott et al., 1982).

  • Potential Antioxidative Properties : Studies have also explored the antioxidative properties of doxazosin and its metabolites, indicating its potential role in protecting low-density lipoprotein (LDL) against oxidation, a key factor in the development of atherosclerosis (Brude et al., 1999).

Eigenschaften

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZIYFEPYHLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469077
Record name Doxazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxazosin hydrochloride

CAS RN

105314-71-4, 70918-01-3
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105314-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70918-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxazosin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAZOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9EDC2483R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-6,7-dimethoxyquinazoline (140 g.) and N-(1,4-benzodioxan-2-carbonyl)piperazine (150 g.) were stirred together under reflux in n-butanol (2 l.) for 31/2 hours. The mixture was then cooled to 80° C., the solid product collected, washed with cold n-butanol (2×250 ml.), and dried. The crude product was dissolved in hot (80° C.) dimethylformamide (530 ml.) and water (130 ml.), filtered, concentrated in vacuo to about 300 ml., then cooled and ether (1.8 l.) added. The solid so obtained was collected and washed with ether to give 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline hydrochloride (215 g.), m.p. 289°-290° C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Doxazosin base (0.110 mol; 49.61 g) was charged in acetone (750 ml) and stirred at 25° C. to obtain slurry. On cooling the slurry to 10-15° C., hydrochloric acid solution was added till the pH was 2-3. The contents were stirred for 10-15 min at 10-15° C. and then stirring continued at 25° C. for 2 hr. The solid obtained was filtered, washed with acetone and dried at 50-55° C. to obtain solid product. The solid was purified by refluxing with methanol (600 ml) for 1 hr. The slurry was cooled to room temperature, filtered, washed with methanol and then dried at 60° C. under reduced pressure to obtain 51 g of pure doxazosin hydrochloride (HPLC purity −99.77%).
Quantity
49.61 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Organic Preparations and Procedures International (2003); 35; 603-608 describes the procedure for synthesizing doxazosin by treating (2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone with 2-chloro-6,7-dimethoxy quinazolin-4-amine in presence of n-butanol to obtain doxazosin hydrochloride; which on further treatment with aqueous ammonia solution yields doxazosin base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin hydrochloride
Reactant of Route 2
Reactant of Route 2
Doxazosin hydrochloride
Reactant of Route 3
Reactant of Route 3
Doxazosin hydrochloride
Reactant of Route 4
Reactant of Route 4
Doxazosin hydrochloride
Reactant of Route 5
Reactant of Route 5
Doxazosin hydrochloride
Reactant of Route 6
Reactant of Route 6
Doxazosin hydrochloride

Citations

For This Compound
12
Citations
M Erceg, M Vertzoni, H Cerić, M Dumić… - European journal of …, 2012 - Elsevier
… H NMR spectrum of doxazosin hydrochloride showed signal corresponding to the protonated quinazoline amine, designating the substance as a salt. DVS data show that all three …
Number of citations: 27 www.sciencedirect.com
EV Gonzaga, SS Vieira, JLJ Vilaca… - Crystal Growth & …, 2019 - ACS Publications
… Our results do not confirm the suspicions of its conversion to doxazosin hydrochloride in HCl medium argued in the literature to justify its higher solubility than DM. (16) On the one hand, …
Number of citations: 5 pubs.acs.org
S MA, L REN, D Zhao, Z ZHU, M Wang… - Acta pharmacologica …, 2006 - Wiley Online Library
… Chemicals Rac-doxazosin methane sulphonate, Rdoxazosin hydrochloride and S-doxazosin hydrochloride are white crystalline powder, synthesized by and obtained from the Center …
Number of citations: 21 onlinelibrary.wiley.com
M Erceg - 2011 - repozitorij.unizg.hr
… DB, DM, and doxazosin hydrochloride (DH) were prepared and extensively characterized. The solubility of prepared substances was tested in vitro in various media, including human …
Number of citations: 9 repozitorij.unizg.hr
G Kumaraswamy, AK Das, N Jena - Organic preparations and …, 2003 - Taylor & Francis
… A 5 L round bottom flask was charged with doxazosin hydrochloride salt and 850 mL of aqueous ammonia (25%) solution. The reaction mixture was heated with stirring under reflux for …
Number of citations: 7 www.tandfonline.com
QK Fang, P Grover, Z Han, FX McConville… - Tetrahedron …, 2001 - Elsevier
… Coupling of 3 with (S)-2 proceeded smoothly to give (S)-doxazosin hydrochloride in a 95% yield (99.9% ee). both the hydrochloride salt, and the free amine were insoluble in common …
Number of citations: 38 www.sciencedirect.com
I Tsyskovskaia, M Kandil, Y Beaumier - Synthetic communications, 2007 - Taylor & Francis
… 1 to the corresponding acid chloride, followed by the reaction with piperazine to give the benzodioxane 2, which is coupled with the quinazoline 3 to provide doxazosin hydrochloride 4, …
Number of citations: 2 www.tandfonline.com
Y Hiraoka, T Taniguchi, T Tanaka, K Okada… - Naunyn-Schmiedeberg's …, 2003 - Springer
In human kidney, we found unique prazosin-binding sites that were insensitive to phentolamine and were thus unlikely to be α 1 -adrenoceptors. As the binding of [ 3 H]prazosin to …
Number of citations: 3 link.springer.com
M Si, J Xu, F Zhang, C Wang, X Du, H Zhang - Pharmacology, 2013 - karger.com
Background/Aims: The slow component of the delayed rectifier K+ current (I Ks) is one of the major repolarizing currents in the heart. Yet, the signaling mechanisms for norepinephrine-…
Number of citations: 7 karger.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.